EPZ028862

SMYD3 Methyltransferase Epigenetics

Choose EPZ028862 for definitive SMYD3 target validation. Its high selectivity (no activity in 240 cancer cell lines), cross-species PK (100% oral F% in mouse), and published co-crystal structure (PDB:5V37) make it the essential reference tool. Use with EPZ033294 for orthogonal paralog studies. Avoid false positives by using the correct probe.

Molecular Formula C20H30N4O4S
Molecular Weight 422.5 g/mol
Cat. No. B12390063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ028862
Molecular FormulaC20H30N4O4S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C5CCC(CC5)N
InChIInChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17?
InChIKeyJYZQPJRVTADXNE-MSJJKYGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ028862 for SMYD3 Research: A Potent and Selective Chemical Probe with Defined In Vivo Pharmacology


EPZ028862 (CAS: 1887082-53-2) is an isoxazole sulfonamide small molecule that functions as a potent and selective inhibitor of the lysine methyltransferase SMYD3 [1]. Unlike general epigenetic tool compounds, EPZ028862 is a well-characterized chemical probe with a publicly available co-crystal structure (PDB: 5V37) confirming its binding mode to the SMYD3-SAM complex [2]. Critically, it has been extensively validated in cross-species pharmacokinetic studies, demonstrating the oral bioavailability and metabolic stability necessary for robust in vivo target engagement studies in murine models [3].

Why SMYD2 Inhibitors or Early-Generation SMYD3 Compounds Cannot Replace EPZ028862 in Critical Experiments


While several chemical probes target the SMYD methyltransferase family, direct substitution of EPZ028862 with SMYD2-selective inhibitors (e.g., EPZ033294) or even other SMYD3-targeting compounds (e.g., GSK2807) is scientifically unsound due to divergent selectivity profiles, binding kinetics, and in vivo drug metabolism parameters [1]. As demonstrated by Thomenius et al., the narrow SMYD3 specificity of EPZ028862 is essential for deconvoluting phenotype-genotype relationships, as the compound showed no antiproliferative activity in a broad panel of 240 cancer cell lines—a critical negative result that distinguishes its pharmacology from cytotoxic or promiscuous epigenetic modulators [2]. Furthermore, EPZ028862 exhibits cross-species pharmacokinetic profiles in mouse, rat, dog, and cynomolgus monkey that are not shared by structurally distinct analogs, meaning substitution introduces uncontrolled variability in oral absorption (F%) and clearance (CLp) that invalidates comparative in vivo studies [3].

Quantitative Differentiation of EPZ028862: Biochemical IC50, Selectivity, Structural Binding, and In Vivo Pharmacokinetics


Biochemical Potency: EPZ028862 vs. GSK2807 in SMYD3 Inhibition

In head-to-head biochemical assays for SMYD3 inhibition, EPZ028862 demonstrates an IC50 of 1.8 nM, representing a 72-fold increase in potency compared to the structurally distinct SMYD3 inhibitor GSK2807 (IC50 = 130 nM) [1]. This substantial difference in intrinsic biochemical activity against the purified enzyme establishes EPZ028862 as a more sensitive tool for detecting SMYD3-dependent methylation events in vitro.

SMYD3 Methyltransferase Epigenetics

Selectivity Profile: EPZ028862 vs. SMYD2 (EPZ033294)

EPZ028862 exhibits profound selectivity for SMYD3 over the closely related paralog SMYD2. While EPZ028862 inhibits SMYD3 with an IC50 of 1.8 nM, its inhibition of SMYD2 is negligible [1]. In contrast, the SMYD2 inhibitor EPZ033294 shows a reciprocal selectivity profile (SMYD2 IC50 = 3.9 nM) . This divergent selectivity is not a class-level property; it is a compound-specific feature dictated by the unique chemical architecture of EPZ028862's isoxazole sulfonamide core, which exploits subtle differences in the lysine-binding channels of SMYD2 and SMYD3.

SMYD3 SMYD2 Selectivity

Structural Validation: High-Resolution Co-Crystal Structure with SMYD3

The binding mode of EPZ028862 has been unequivocally resolved via X-ray crystallography at 1.42 Å resolution (PDB: 5V37) [1]. This high-resolution structure reveals that EPZ028862 occupies the SAM-binding pocket and engages critical residues within the SMYD3 active site via a network of hydrogen bonds and hydrophobic interactions. This atomic-level validation contrasts sharply with many early SMYD3 inhibitors like BCI-121, for which no such co-structural information is publicly available, thereby limiting their utility in structure-activity relationship (SAR) optimization campaigns.

SMYD3 Crystallography Structure-based drug design

Cross-Species Pharmacokinetics: Oral Bioavailability and Clearance in Mouse

EPZ028862 demonstrates favorable pharmacokinetic properties suitable for in vivo oral dosing, with a key differentiator being its absolute oral bioavailability (F) in mouse [1]. In the mouse PK model (1 mg/kg IV; 5 mg/kg PO), EPZ028862 achieved 100% oral bioavailability (F=100%), a t1/2 of 2 hours, and a clearance rate (CLp) of 79.8 mL/min/kg. This robust murine PK profile is critical for establishing efficacy models, as it confirms that adequate free drug concentrations are achieved systemically following oral administration, unlike earlier SMYD3 probes such as EPZ031686 for which such comprehensive cross-species data is not uniformly reported [2].

Pharmacokinetics Oral Bioavailability In Vivo

EPZ028862 in Practice: Defined Scenarios Where It Outperforms Alternatives


Negative Control Studies: Validating the 'No Proliferation Effect' in Cancer Cell Lines

The Thomenius et al. (2018) study critically demonstrated that despite potent SMYD3 inhibition (biochemical IC50 = 1.8 nM; cellular methylation IC50 = 32 nM), EPZ028862 exhibited no antiproliferative activity in a panel of 240 cancer cell lines at concentrations up to 25 µM [1]. This specific finding is a mandatory reference point for any researcher investigating SMYD3 biology; the compound serves as a benchmark negative control. Substituting a less selective or more toxic analog could produce false-positive growth inhibition artifacts, leading to erroneous target validation conclusions. EPZ028862 is the only compound with this rigorously documented, large-scale cell panel data.

In Vivo Pharmacodynamic Studies Requiring Oral Dosing in Murine Models

For research programs requiring oral administration to achieve sustained systemic exposure and target engagement in mice, EPZ028862 is uniquely supported by robust pharmacokinetic data. Its 100% oral bioavailability in mouse ensures that target coverage can be achieved without the confounding variables introduced by intraperitoneal injection or specialized formulation [2]. Procurement of EPZ028862 is essential for studies aiming to link oral dosing regimens to downstream effects on histone methylation or tumor biology in vivo.

Structure-Guided Medicinal Chemistry and Fragment-Based Drug Design

The availability of a high-resolution (1.42 Å) co-crystal structure of SMYD3 bound to EPZ028862 and the cofactor SAM (PDB: 5V37) makes this compound an indispensable tool for structure-based drug design [3]. Industrial and academic groups seeking to design next-generation SMYD3 inhibitors, PROTACs (proteolysis-targeting chimeras), or molecular glue degraders should select EPZ028862 as the reference ligand for computational docking, molecular dynamics simulations, and pharmacophore modeling. The absence of analogous structural data for many alternative SMYD3 inhibitors precludes their use in such high-precision design efforts.

Deconvoluting SMYD2 vs. SMYD3 Biology via Complementary Probe Pairs

Given the high homology between SMYD2 and SMYD3, experiments often require a pair of orthogonal, highly selective chemical probes. EPZ028862 (SMYD3-selective) and EPZ033294 (SMYD2-selective) form a validated and publication-supported orthogonal probe pair [4]. This combination is superior to using dual inhibitors or less characterized analogs because it allows for clear dissection of paralog-specific functions in chromatin regulation and signal transduction. This scenario is particularly relevant for epigenetic target discovery teams performing CRISPR-Cas9 knockout rescue experiments or synthetic lethality screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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